molecular formula C18H24FN3O3S B2822631 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide CAS No. 877648-29-8

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide

Cat. No.: B2822631
CAS No.: 877648-29-8
M. Wt: 381.47
InChI Key: ZLPBCJBLSZUMPC-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a furan ring, and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.

    Attachment of the Furan Ring: The next step involves the alkylation of the piperazine intermediate with a furan-2-yl ethyl halide under basic conditions to yield the desired intermediate.

    Sulfonamide Formation: Finally, the intermediate is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-(4-aminophenyl)piperazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.

    Biological Studies: The compound is used in studies to understand receptor-ligand interactions, particularly with serotonin and dopamine receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to optimize its efficacy and safety profile.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide
  • N-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide
  • N-(2-(4-(4-methylphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide

Uniqueness

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target receptors, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3S/c1-2-26(23,24)20-14-17(18-4-3-13-25-18)22-11-9-21(10-12-22)16-7-5-15(19)6-8-16/h3-8,13,17,20H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPBCJBLSZUMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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